molecular formula C20H21N3O2S B12424152 1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide

1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide

Cat. No.: B12424152
M. Wt: 367.5 g/mol
InChI Key: LWMFYSSKMYKGNI-UHFFFAOYSA-N
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Description

FAK inhibitor 5 is a small molecule that targets focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in various cellular processes such as cell migration, proliferation, and survival. FAK is overexpressed in several types of cancer, making it a promising target for anticancer therapies .

Preparation Methods

The synthesis of FAK inhibitor 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

FAK inhibitor 5 undergoes various chemical reactions, including:

Scientific Research Applications

FAK inhibitor 5 has a wide range of scientific research applications, including:

Mechanism of Action

FAK inhibitor 5 exerts its effects by binding to the ATP-binding site of FAK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to reduced cell migration, proliferation, and survival. The molecular targets and pathways involved include the RAS/RAF/MEK/ERK signaling pathway and the AKT-mTOR signaling pathway .

Comparison with Similar Compounds

FAK inhibitor 5 is compared with other similar compounds such as TAE226, PF-573228, and PF-43196. These compounds also target the ATP-binding site of FAK but may differ in their potency, selectivity, and pharmacokinetic properties. FAK inhibitor 5 is unique in its specific binding affinity and its ability to inhibit FAK autophosphorylation at Tyr397 .

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

1-ethyl-8-(4-ethylphenyl)-5-methylpyrazolo[4,3-c][2,1]benzothiazine 4,4-dioxide

InChI

InChI=1S/C20H21N3O2S/c1-4-14-6-8-15(9-7-14)16-10-11-18-17(12-16)20-19(13-21-23(20)5-2)26(24,25)22(18)3/h6-13H,4-5H2,1-3H3

InChI Key

LWMFYSSKMYKGNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC3=C(C=C2)N(S(=O)(=O)C4=C3N(N=C4)CC)C

Origin of Product

United States

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